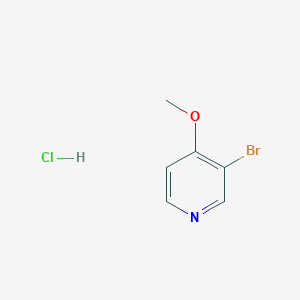

3-Bromo-4-methoxypyridine hydrochloride

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. nih.govnih.gov Structurally analogous to benzene (B151609), this scaffold is present in a vast array of important molecules, from vitamins and coenzymes to thousands of approved pharmaceutical agents. nih.govrsc.org Its prevalence stems from its unique electronic properties and its ability to serve as a versatile building block in organic synthesis. nih.gov

Pyridine and its derivatives are fundamental to the creation of agrochemicals, such as herbicides and fungicides, and are integral to the development of functional materials and ligands for organometallic catalysis. nih.govyoutube.com In medicinal chemistry, the pyridine moiety is considered a "privileged scaffold" because its presence in a molecule can enhance water solubility and bioavailability, crucial properties for drug efficacy. researchgate.netresearchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor and a base, allowing for the formation of stable salts, which is a vital characteristic in drug formulation. nih.govyoutube.com The global pyridine market's anticipated growth underscores the escalating importance of these compounds in various industrial and research applications. researchgate.net

Role of Halogenated Pyridines as Key Synthetic Intermediates

Halogenated pyridines are exceptionally valuable intermediates in organic synthesis, providing a reactive handle for constructing more complex molecules. youtube.comnih.gov The introduction of a halogen atom, such as bromine or chlorine, onto the pyridine ring significantly influences its chemical reactivity. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is electron-deficient, making electrophilic aromatic substitution (which is common for benzene) more challenging. wikipedia.org Consequently, halogenation often requires specific and sometimes harsh conditions. youtube.comnih.gov

Once formed, the carbon-halogen bond on the pyridine ring becomes a key site for further chemical transformations. Halogenated pyridines are particularly susceptible to nucleophilic aromatic substitution reactions, where the halogen acts as a leaving group, allowing for the introduction of a wide variety of functional groups. wikipedia.org This reactivity is crucial for building the molecular frameworks of numerous pharmaceuticals and agrochemicals. nih.govwikipedia.org For instance, 2-chloropyridine is a key precursor in the production of the biocide pyrithione. youtube.com The strategic halogenation of pyridines is a foundational method for accessing essential building blocks used in drug discovery and materials science. nih.gov

Overview of Methoxypyridines in Organic Synthesis and Functional Materials

Methoxypyridines, which feature a methoxy (B1213986) group (-OCH₃) attached to the pyridine ring, represent another important class of substituted pyridines. The methoxy group, being an electron-donating group, can modulate the electronic properties of the pyridine ring, influencing its reactivity and physical characteristics. This modulation is strategically employed in both organic synthesis and the design of functional materials.

In medicinal chemistry, the methoxypyridine motif has been incorporated into novel therapeutic agents. For example, researchers have designed and synthesized methoxypyridine-derived compounds that act as gamma-secretase modulators, which are being investigated for their potential in treating Alzheimer's disease. nih.gov The inclusion of the methoxypyridine structure in these molecules led to improved activity and better drug-like properties, such as increased solubility. nih.gov In the realm of materials science, the structural and electronic properties of methoxypyridines make them attractive candidates for developing organic optoelectronic materials, including components for Organic Light Emitting Diodes (OLEDs). pipzine-chem.com By modifying the structure, it is possible to optimize the luminescent properties of these materials, potentially enhancing their efficiency and stability. pipzine-chem.com

Contextualizing 3-Bromo-4-methoxypyridine (B44659) Hydrochloride within Substituted Pyridine Research

3-Bromo-4-methoxypyridine hydrochloride is a substituted pyridine that combines the features of both a halogenated and a methoxylated pyridine. The parent compound, 3-bromo-4-methoxypyridine, serves as a key bifunctional intermediate in synthetic chemistry. pipzine-chem.com The bromine atom at the 3-position provides a reactive site for nucleophilic substitution, while the methoxy group at the 4-position influences the ring's electronic properties and can be involved in further transformations. pipzine-chem.com

This specific substitution pattern makes it a valuable precursor for creating complex molecules in medicinal chemistry and materials science. pipzine-chem.com For instance, compounds synthesized from this scaffold have shown potential as inhibitors of cancer cell proliferation. pipzine-chem.com

The hydrochloride salt form is created by reacting the basic nitrogen atom of the pyridine ring with hydrogen chloride. pipzine-chem.com This salt formation is a common strategy in pharmaceutical chemistry to alter a compound's physical properties. Forming the hydrochloride salt typically increases a compound's solubility in aqueous solutions and improves its stability, which are advantageous characteristics for research and development applications. pipzine-chem.compipzine-chem.com Therefore, this compound is not just a synthetic intermediate but a specifically prepared form of the compound, optimized for use in various research contexts where properties like solubility are paramount. pipzine-chem.com

Data Table: Physicochemical Properties of 3-Bromo-4-methoxypyridine

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | nih.gov |

| Molecular Weight | 188.02 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | 3-bromo-4-methoxypyridine | nih.gov |

| CAS Number | 82257-09-8 | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | DSFJKFHIMBVWAV-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | COC1=C(C=NC=C1)Br | nih.gov |

Direct Bromination Strategies of 4-Methoxypyridine (B45360) and Related Precursors

The direct introduction of a bromine atom onto the 4-methoxypyridine skeleton is a challenging endeavor. The electron-deficient character of the pyridine ring generally suppresses electrophilic substitution reactions. wikipedia.org Furthermore, kinetic studies have shown that 4-methoxypyridine does not undergo typical electrophilic bromination; instead, it tends to form a stable complex with bromine, which hinders the desired substitution reaction. cdnsciencepub.comcdnsciencepub.com Overcoming these challenges requires careful control over regioselectivity and reaction conditions.

Regioselectivity Control in Bromination Reactions

Achieving the desired 3-bromo substitution pattern on a 4-substituted pyridine is a significant regiochemical challenge. Electrophilic substitution on the pyridine ring, when it does occur, typically favors the 3-position, which is the most electron-rich carbon. wikipedia.org However, the presence of the 4-methoxy group complicates this.

To achieve regioselectivity in pyridine bromination, chemists often resort to strategies that activate specific positions. One common method is the use of pyridine N-oxides. The N-oxide functionality activates the 2- and 4-positions for substitution. wikipedia.orgresearchgate.net Following the substitution reaction, the N-oxide can be deoxygenated to yield the desired substituted pyridine. wikipedia.org For instance, regioselective bromination of fused pyridine N-oxides has been successfully achieved using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromine source, yielding C2-brominated products under mild conditions. tcichemicals.comtcichemicals.com Another approach involves the installation of a directing group that can enhance the nucleophilicity of the target position. acs.org

Influence of Reaction Conditions on Product Distribution

Reaction conditions play a critical role in the outcome of pyridine bromination. Traditional methods for brominating pyridine itself require harsh conditions, such as temperatures exceeding 300 °C, which are often not compatible with sensitive functional groups like a methoxy ether. acs.org

Modern methods have focused on milder and more selective conditions. For example, electrochemical bromination using inexpensive and safe bromine salts can be performed at room temperature. acs.org The choice of solvent, temperature, and brominating agent can significantly affect the distribution of products. In some cases, lithiation of the pyridine ring followed by quenching with a bromine source can provide a pathway to specific isomers that are inaccessible through direct electrophilic attack. arkat-usa.orgresearchgate.net

Table 1: Selected Conditions for Pyridine Bromination

| Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Electricity, TBABr, LiClO₄, MeCN, HOAc, 25°C | 2-Amino-5-bromopyridine | 93% | acs.org |

| Fused Pyridine N-Oxides | p-Toluenesulfonic anhydride, Tetrabutylammonium bromide | C2-Brominated fused pyridines | High | tcichemicals.com |

Mechanistic Insights into Electrophilic and Radical Bromination Pathways

The mechanism of pyridine bromination is complex. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly less reactive than benzene towards electrophiles. wikipedia.orgyoutube.com The reaction with an electrophile is further disfavored because the nitrogen atom can be protonated or complexed with Lewis acids, adding a positive charge and further deactivating the ring. youtube.com

Electrophilic substitution, when forced, proceeds via an arenium ion intermediate, similar to benzene, but with a higher activation energy. The substitution occurs preferentially at the C-3 position as the positive charge of the intermediate can be better accommodated without placing it on the electronegative nitrogen atom. wikipedia.org

Alternatively, radical pathways can be involved, particularly under high-temperature or electrochemical conditions. acs.org In an electrochemical process, a bromine radical can be generated at the anode, which then engages in aromatic substitution. acs.org There is also ongoing research suggesting that electrophilic aromatic bromination may proceed through an addition-elimination pathway rather than the classic arenium ion mechanism. chemistryworld.com

Synthesis via Nucleophilic Aromatic Substitution on Halogenated Pyridines

Given the difficulties of direct bromination, a more common and reliable route to 3-Bromo-4-methoxypyridine involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. This strategy typically starts with a dihalogenated pyridine, such as 3-bromo-4-chloropyridine. sigmaaldrich.comchemicalbook.comscbt.com The different reactivities of the halogens at various positions on the pyridine ring allow for selective substitution.

Amination Approaches for Substituted Pyridines

While not directly used to synthesize the final target compound, amination is a cornerstone of nucleophilic aromatic substitution on pyridines and illustrates the principles involved. The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions. wikipedia.org

Various methods exist for the amination of pyridines:

Chichibabin Reaction : This classic reaction involves treating pyridine with sodium amide to produce 2-aminopyridine, though it often requires high temperatures. youtube.com

Halopyridine Amination : The displacement of a halide (especially at the 2- or 4-position) by an amine nucleophile is a widely used method, often catalyzed by transition metals like palladium. acs.org

Via Phosphonium Salts : A modern approach involves converting the pyridine into a phosphonium salt, which is then reacted with sodium azide to form an iminophosphorane, a versatile precursor to amines. This method shows excellent regioselectivity. nih.gov

From Pyridine N-Oxides : Pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using Ts₂O and t-BuNH₂. researchgate.net

From Methoxypyridines : Recent developments have shown that methoxypyridines can undergo nucleophilic amination using sodium hydride activated by lithium iodide, offering a transition-metal-free alternative. ntu.edu.sg

Methoxylation Strategies to Introduce the 4-Methoxy Moiety

The key step in this synthetic approach is the selective introduction of the methoxy group at the 4-position. Starting with a precursor like 3-bromo-4-chloropyridine, the chlorine atom at the 4-position is significantly more activated towards nucleophilic attack than the bromine atom at the 3-position.

This selective substitution is typically achieved by reacting the dihalopyridine with sodium methoxide in methanol. The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing the chloride ion.

A representative procedure involves heating a mixture of the halogenated pyridine with sodium methoxide in anhydrous methanol at reflux. arkat-usa.org This method was successfully used to prepare 2,5-dibromo-4-methoxypyridine from a corresponding precursor. arkat-usa.org The higher reactivity of the C-4 position ensures that the methoxy group is introduced at the desired location, leaving the C-3 bromine intact for further functionalization if needed.

Table 2: Example of Nucleophilic Methoxylation

| Substrate | Reagents & Conditions | Product | Reference |

|---|

An in-depth analysis of the synthetic methodologies for producing this compound reveals a variety of sophisticated chemical strategies. These methods are crucial for accessing this key intermediate, which serves as a building block in the development of pharmaceuticals and functional materials. aromsyn.comlookchem.compipzine-chem.com The synthesis of this compound and its precursors often involves complex reactions that require precise control over regioselectivity and reaction conditions to achieve high yields and purity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromo-4-methoxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDONETMNVDJCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Bromo 4 Methoxypyridine Hydrochloride

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine (C-Br) bond at the 3-position of the pyridine (B92270) ring is a key site for functionalization. This bond is susceptible to oxidative addition by palladium(0) complexes, initiating the catalytic cycles of numerous cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the synthesis of complex molecular architectures from the relatively simple 3-bromo-4-methoxypyridine (B44659) scaffold.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For 3-bromo-4-methoxypyridine, the reaction facilitates the introduction of various aryl, heteroaryl, or vinyl groups at the C-3 position.

The general catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. While specific studies focusing exclusively on the Suzuki-Miyaura coupling of 3-bromo-4-methoxypyridine are not extensively detailed in broad literature, the reactivity of similar bromopyridines is well-established. Research on related substrates like 3,4,5-tribromo-2,6-dimethylpyridine demonstrates that substitution at the 3- and 5-positions is facile, suggesting that 3-bromo-4-methoxypyridine would be a competent substrate. ugent.be

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines This table illustrates typical conditions based on reactions with similar substrates, as specific examples for 3-Bromo-4-methoxypyridine are not widely documented.

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-4-methoxypyridine |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-(Thiophen-2-yl)-4-methoxypyridine |

| Vinylboronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 3-Vinyl-4-methoxypyridine |

The Negishi coupling reaction pairs organic halides with organozinc reagents, catalyzed by nickel or palladium, to form C-C bonds. science.gov Organozinc compounds are known for their high reactivity and tolerance of various functional groups. science.gov This method can be applied to 3-bromo-4-methoxypyridine to introduce alkyl, aryl, or vinyl substituents.

The reaction mechanism is similar to other cross-coupling processes, proceeding through oxidative addition, transmetalation with the organozinc species, and reductive elimination. researchgate.net While detailed reports on the Negishi coupling of 3-bromo-4-methoxypyridine are limited, studies on other heteroaryl bromides show that these reactions proceed efficiently, often under mild conditions. researchgate.net For instance, a combination of Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand like SPhos has been shown to be effective for coupling organozinc reagents with various aryl halides. science.gov

Table 2: Potential Negishi Coupling Reactions of 3-Bromo-4-methoxypyridine This table outlines plausible reaction setups based on established Negishi coupling protocols.

| Organozinc Reagent | Catalyst System | Solvent | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 3-Phenyl-4-methoxypyridine |

| Ethylzinc bromide | Pd(OAc)₂ / IPr·HCl | THF/NMP | 3-Ethyl-4-methoxypyridine |

| (Thiophen-2-yl)zinc bromide | PdCl₂(dppf) | THF | 3-(Thiophen-2-yl)-4-methoxypyridine |

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene, typically under palladium catalysis. This reaction would attach a vinyl group to the C-3 position of the pyridine ring, yielding a substituted styrene analogue. The reaction generally requires a palladium catalyst, a base (like triethylamine or potassium carbonate), and often a phosphine ligand. While 3-bromoindazoles, which have similar electronic properties, have been successfully used in Heck reactions, specific examples with 3-bromo-4-methoxypyridine are not prominent.

Sonogashira Reaction: The Sonogashira coupling is a highly effective method for forming a C-C bond between an aryl halide and a terminal alkyne. The reaction is co-catalyzed by palladium and copper(I) and requires a base, typically an amine like triethylamine or diisopropylamine. This transformation would install an alkynyl functional group at the C-3 position of 3-bromo-4-methoxypyridine, a valuable building block for more complex structures. Studies on other bromopyridines confirm their suitability as substrates for this reaction.

A documented example of a related cross-coupling reaction is the silylation of 3-bromo-4-methoxypyridine, which proceeds in good yield, demonstrating the reactivity of the C-Br bond towards palladium-catalyzed transformations.

Table 3: Documented and Potential Alkenylation/Alkynylation Reactions

| Reaction Type | Coupling Partner | Catalyst System | Conditions | Product | Yield | Ref |

| Silylation | Aryl(trialkoxy)silane | Palladium Catalyst | Heat, Base | 3-Silyl-4-methoxypyridine | Good | |

| Heck (Illustrative) | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N, DMF, 100°C | 4-Methoxy-3-styrylpyridine | - | |

| Sonogashira (Illustrative) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, 60°C | 4-Methoxy-3-(phenylethynyl)pyridine | - |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This reaction is a powerful tool for synthesizing arylamines, which are important structures in medicinal chemistry. Using this method, 3-bromo-4-methoxypyridine can be coupled with a wide range of primary and secondary amines to produce 3-amino-4-methoxypyridine derivatives.

The reaction requires a palladium precursor, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine like XPhos or SPhos), and a strong base such as sodium tert-butoxide. The choice of ligand is critical for achieving high yields and accommodating a broad scope of amine coupling partners. science.gov Although specific studies on 3-bromo-4-methoxypyridine are scarce, the successful amination of numerous other bromopyridines provides a strong basis for its expected reactivity. science.gov

Table 4: Illustrative Buchwald-Hartwig Amination of 3-Bromo-4-methoxypyridine This table presents expected outcomes based on established methodologies for similar substrates.

| Amine | Catalyst System | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(4-Methoxypyridin-3-yl)morpholine |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | N-Phenyl-4-methoxypyridin-3-amine |

| Cyclohexylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | N-Cyclohexyl-4-methoxypyridin-3-amine |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. In contrast to electrophilic aromatic substitution, SNAr is favored on electron-poor aromatic systems. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack than benzene (B151609).

SNAr reactions on the pyridine ring occur preferentially at the C-2 and C-4 positions, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. Substitution at the C-3 position, as in 3-bromo-4-methoxypyridine, is generally less favorable because this resonance stabilization is not possible.

Therefore, direct SNAr replacement of the bromine at C-3 by common nucleophiles like alkoxides, amines, or thiols typically requires harsh conditions or does not proceed efficiently via the classical addition-elimination mechanism. However, under strongly basic conditions (e.g., using sodium amide or potassium tert-butoxide), substitution at the 3-position can sometimes be achieved through an elimination-addition mechanism involving a highly reactive pyridyne intermediate. Alternatively, the presence of activating groups or the use of certain catalysts can facilitate substitution at this position.

Table 5: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Conditions | Potential Mechanism | Product |

| Methoxide | NaOMe | High Temperature | SNAr (if activated) / Pyridyne | 3,4-Dimethoxypyridine |

| Amide | NaNH₂ | Liquid NH₃ | Pyridyne | 4-Methoxypyridin-3-amine |

| Thiolate | NaSPh | DMF, Heat | SNAr | 4-Methoxy-3-(phenylthio)pyridine |

Influence of the Methoxy (B1213986) Group on SNAr Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for halopyridines. The pyridine ring's inherent electron-deficient nature makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. wikipedia.org In the case of 3-Bromo-4-methoxypyridine, the substitution involves the displacement of the bromide ion at the 3-position.

The methoxy group at the C-4 position exerts a significant electronic influence on the ring's reactivity. pipzine-chem.com This influence is twofold:

Resonance Effect (+R): The oxygen atom of the methoxy group can donate a lone pair of electrons into the aromatic system. This electron-donating resonance effect increases the electron density of the pyridine ring, which would typically deactivate the ring towards nucleophilic attack.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond. This electron-withdrawing inductive effect makes the ring more electrophilic and thus more reactive towards nucleophiles.

Transformations Involving the Methoxy Group

The methoxy group itself can be a site of chemical transformation or can be retained to influence the synthesis of various derivatives.

The conversion of the 4-methoxy group to a 4-hydroxy group is a common synthetic strategy. This demethylation is typically achieved using strong protic acids or Lewis acids. Common reagents for the cleavage of aryl methyl ethers include:

Hydrogen Halides: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave the ether bond, proceeding via an SN2 attack of the halide on the methyl group.

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for demethylation under milder conditions than strong acids. Other Lewis acids can also be employed.

This transformation yields 3-bromo-4-hydroxypyridine, a valuable intermediate for further functionalization, particularly in the synthesis of pharmaceutical and agrochemical compounds.

In many synthetic routes, the methoxy group is intentionally preserved. The primary site for reaction then becomes the bromine atom at the C-3 position. The high reactivity of the C-Br bond allows for its participation in a wide range of transformations. pipzine-chem.com

Key Derivative Syntheses:

| Reaction Type | Reagents/Catalyst | Product Type |

| Nucleophilic Substitution | Amines, Alkoxides, Thiolates | 3-Amino-, 3-Alkoxy-, or 3-Thio-4-methoxypyridines |

| Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(dppf)Cl₂) | 3-Aryl-4-methoxypyridines |

| Heck Cross-Coupling | Alkenes, Pd catalyst | 3-Alkenyl-4-methoxypyridines |

| Sonogashira Cross-Coupling | Terminal alkynes, Pd/Cu catalysts | 3-Alkynyl-4-methoxypyridines |

These palladium-catalyzed cross-coupling reactions are exceptionally powerful for creating carbon-carbon bonds, enabling the synthesis of complex molecular architectures while the 4-methoxy group remains intact. researchgate.net For instance, Suzuki coupling provides a direct route to 3-aryl-4-methoxypyridine derivatives, which are common structural motifs in medicinal chemistry.

Electrophilic Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally challenging. The nitrogen atom deactivates the ring towards electrophilic attack more than a nitro group in benzene does. wikipedia.org Reactions like Friedel-Crafts alkylations and acylations typically fail, often resulting in reaction at the nitrogen atom instead. wikipedia.org

For 3-Bromo-4-methoxypyridine, the feasibility of further EAS is low due to the combined deactivating effects of the pyridine nitrogen and the bromine atom. However, if a reaction were to be forced, the regioselectivity would be determined by the directing effects of the existing substituents:

Pyridine Nitrogen: Strongly deactivating, directs meta (to C-3 and C-5).

Methoxy Group (at C-4): Activating, directs ortho and para (to C-3, C-5, and the N atom).

Bromo Group (at C-3): Deactivating, directs ortho and para (to C-2, C-4, and C-5).

Considering these influences, the C-5 position is the most likely site for any potential electrophilic attack, as it is ortho to the activating methoxy group and meta to the deactivating bromine. The C-2 and C-6 positions are highly deactivated by their proximity to the electron-withdrawing nitrogen. Nevertheless, forcing conditions would be required, and yields are expected to be low. Using the corresponding pyridine N-oxide can sometimes facilitate EAS by reducing the deactivation of the ring by the nitrogen atom. wikipedia.org

Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for several key reactions. wikipedia.orgpipzine-chem.com

Salt Formation: As a weak base, the pyridine nitrogen readily reacts with acids to form pyridinium (B92312) salts. The subject compound, 3-Bromo-4-methoxypyridine hydrochloride, is an example of such a salt, formed by the reaction with hydrochloric acid (HCl).

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) to form quaternary N-alkylpyridinium salts. This introduces a permanent positive charge on the ring, further increasing its reactivity towards nucleophiles. wikipedia.org

N-Oxidation: Reaction with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), oxidizes the nitrogen atom to give the corresponding 3-bromo-4-methoxypyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions and can be a useful strategy in multi-step syntheses. wikipedia.org

Quaternization and N-Oxidation Studies

The nitrogen atom in the pyridine ring of 3-Bromo-4-methoxypyridine possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. wikipedia.org The formation of the hydrochloride salt, however, involves the protonation of this nitrogen, which deactivates it towards further electrophilic attack. wikipedia.org Therefore, quaternization and N-oxidation reactions are typically performed on the free base, 3-Bromo-4-methoxypyridine, rather than its hydrochloride salt.

Quaternization

Quaternization involves the alkylation of the pyridine nitrogen, leading to the formation of a permanently charged pyridinium salt. wikipedia.org This reaction is a fundamental transformation for modifying the electronic properties and biological activity of pyridine derivatives. mdpi.com The general reaction involves treating the pyridine with an alkyl halide. wikipedia.org

While specific studies on the quaternization of 3-Bromo-4-methoxypyridine are not extensively documented in the reviewed literature, the reactivity can be inferred from general principles of pyridine chemistry. The reaction of 3-Bromo-4-methoxypyridine with an alkylating agent, such as methyl iodide or benzyl bromide, would be expected to yield the corresponding N-alkyl-3-bromo-4-methoxypyridinium salt.

Reaction Conditions: Quaternization reactions of pyridines are often carried out by heating the pyridine with the alkyl halide, either neat or in a suitable solvent such as acetonitrile, acetone, or DMF. researchgate.net The choice of solvent can influence the reaction rate.

| Reactant | Reagent | Product Type | Typical Conditions |

| 3-Bromo-4-methoxypyridine | Alkyl Halide (e.g., CH₃I, C₆H₅CH₂Br) | N-Alkyl-3-bromo-4-methoxypyridinium Halide | Heating, neat or in solvent (e.g., acetonitrile) |

N-Oxidation

N-oxidation is another key transformation of pyridines, leading to the formation of pyridine N-oxides. wikipedia.org These compounds are valuable intermediates in organic synthesis, as the N-oxide group can activate the pyridine ring for further functionalization and can be subsequently removed. researchgate.netscripps.edu

The N-oxidation of 3-Bromo-4-methoxypyridine would be achieved by treating the free base with an oxidizing agent.

Oxidizing Agents: Common reagents for the N-oxidation of pyridines include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or Caro's acid (peroxomonosulfuric acid). umich.educhemicalbook.com The choice of oxidant and reaction conditions can be crucial for achieving high yields and avoiding side reactions.

Reactivity and Selectivity: The electronic nature of the substituents on the pyridine ring influences the ease of N-oxidation. Electron-donating groups generally facilitate the reaction. nih.gov For 3-Bromo-4-methoxypyridine, the activating effect of the 4-methoxy group would be expected to promote N-oxidation. A study on the synthesis of 4-methoxypyridine (B45360) N-oxide from 4-methoxypyridine using hydrogen peroxide in acetic acid reported a high yield, demonstrating the feasibility of this transformation. chemicalbook.com In some cases, selective N-oxidation can be achieved in the presence of other oxidizable functional groups by careful selection of the catalyst and reaction conditions. nih.gov

| Reactant | Reagent | Product | Typical Conditions |

| 3-Bromo-4-methoxypyridine | Peroxy Acid (e.g., m-CPBA) or H₂O₂/CH₃COOH | 3-Bromo-4-methoxypyridine N-oxide | Varies with reagent; often at room temperature or with gentle heating |

Stability and Reactivity of the Hydrochloride Salt Form

The hydrochloride salt of 3-Bromo-4-methoxypyridine is formed by the reaction of the basic pyridine nitrogen with hydrochloric acid. researchgate.net This salt form confers distinct properties compared to the free base.

Stability

Pyridinium hydrochlorides are generally stable, crystalline solids. chembk.comwikipedia.org However, they can be hygroscopic, meaning they tend to absorb moisture from the air. chembk.comresearchgate.net This can affect their physical state and handling properties. It is often recommended to store pyridinium hydrochloride salts in a dry environment. researchgate.net

Heating pyridinium chloride does not typically lead to the simple evaporation of HCl; the salt is thermally stable to a certain extent, often exhibiting a clear melting point before decomposition at higher temperatures. chembk.comresearchgate.net Any observed instability upon heating may be related to the presence of impurities or absorbed water. researchgate.net

Reactivity

The formation of the hydrochloride salt has a profound impact on the reactivity of the pyridine ring.

Applications As a Synthetic Building Block and Intermediate in Organic Chemistry

Applications in the Synthesis of Complex Heterocyclic Scaffolds

The rigid framework of the pyridine (B92270) ring combined with the strategic placement of reactive functional groups on 3-bromo-4-methoxypyridine (B44659) makes it an ideal starting material for the assembly of intricate heterocyclic systems, including annulated (fused) pyridines and bipyridine structures.

Annulated pyridine systems, where another ring is fused to the pyridine core, are of significant interest in medicinal chemistry. For instance, furopyridines are considered privileged pharmacophores for developing kinase inhibitors. nih.gov General synthetic strategies to access these scaffolds often rely on halopyridine precursors. One established method involves the nucleophilic aromatic substitution of a halogen on the pyridine ring, followed by an intramolecular cyclization to form the fused ring system. nih.gov

Another powerful technique for constructing fused systems is the reaction of lithiated halopyridines with carbonyl compounds. In a related example, lithium 2-lithiopyridine-3-carboxylate, generated from 2-bromopyridine-3-carboxylic acid, reacts with various carbonyl compounds to afford furo[3,4-b]pyridin-5(7H)-ones after acidic workup. researchgate.net Applying this logic, 3-bromo-4-methoxypyridine could be functionalized with an adjacent group that can participate in an intramolecular cyclization, leading to the formation of fused heterocyclic systems such as furo[3,2-c]pyridines. The development of such routes is critical for creating novel scaffolds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Bipyridine derivatives are a cornerstone of coordination chemistry, widely used as ligands for transition metals, and are also important structural motifs in pharmaceuticals and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for synthesizing bipyridines by forming a carbon-carbon bond between two pyridine rings. wikipedia.orglibretexts.org

In this reaction, the bromine atom of 3-bromo-4-methoxypyridine serves as an excellent coupling handle. The general mechanism involves three key steps:

Oxidative Addition : A palladium(0) catalyst inserts into the carbon-bromine bond of 3-bromo-4-methoxypyridine, forming a palladium(II) complex. libretexts.orgyoutube.com

Transmetalation : In the presence of a base, a second pyridine unit, typically in the form of a boronic acid or boronic ester, transfers its organic group to the palladium(II) complex. libretexts.orgyoutube.com 3- and 4-pyridyl boronic acids are known to be stable and effective coupling partners in Suzuki reactions. mdpi.com

Reductive Elimination : The two pyridine fragments are eliminated from the palladium center, forming the new carbon-carbon bond of the bipyridine product and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

This methodology allows for the controlled synthesis of both symmetrical and unsymmetrical bipyridines, depending on the choice of the organoboron coupling partner. The reaction has been successfully applied to a variety of bromopyridine substrates, highlighting its robustness and versatility. mdpi.com

Preparation of Functionalized Pyridine Derivatives and Analogues

Beyond creating fused rings or dimers, 3-bromo-4-methoxypyridine is extensively used to introduce a substituted pyridine core into diverse molecular frameworks, leading to polyfunctional molecules and derivatives tailored for specific research applications.

The pyridine scaffold is a key component in a multitude of clinically used drugs. guidechem.com 3-Bromo-4-methoxypyridine hydrochloride acts as a key intermediate for building complex drug molecules by leveraging its reactive bromine atom. pipzine-chem.com An illustrative example from medicinal chemistry is the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives, which have been identified as potent inhibitors of the PI3 kinase p110α, a target in cancer therapy. nih.gov The synthesis of such complex, polyfunctional molecules often involves a multi-step sequence where the initial pyridine building block is sequentially elaborated with other cyclic and acyclic functionalities. The strategic use of precursors like 3-bromo-4-methoxypyridine enables the systematic construction of these intricate structures, which are designed to interact with specific biological targets. pipzine-chem.comnih.gov

The chemical reactivity of 3-bromo-4-methoxypyridine allows for its derivatization into a wide range of molecules for specific research purposes, most notably in the synthesis of ligands for organometallic chemistry. The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, as discussed previously. pipzine-chem.com

The bipyridine derivatives synthesized via Suzuki coupling are themselves a famous class of bidentate chelating ligands. mdpi.com Furthermore, the pyridine nitrogen atom possesses a lone pair of electrons that can coordinate to metal centers, a fundamental property exploited in the design of catalysts and functional metal complexes. pipzine-chem.com Pyridine-containing ligands are crucial in homogeneous catalysis, and the ability to synthesize specifically functionalized pyridines allows for the fine-tuning of a catalyst's electronic and steric properties. guidechem.com

Role in the Synthesis of Organic Materials Precursors

The applications of 3-bromo-4-methoxypyridine extend beyond medicinal chemistry into the realm of materials science. pipzine-chem.com Substituted pyridine compounds are recognized as important building blocks for functional organic materials, including those with applications in electronics. For example, related alkoxypyridine structures are known to be components of liquid crystals and other electronic materials.

The functional handles on 3-bromo-4-methoxypyridine—the bromo group for cross-coupling and the methoxy (B1213986) group for modulating electronic properties—make it a promising precursor for the synthesis of advanced organic materials. Through polymerization or repeated cross-coupling reactions, this building block can be incorporated into conjugated polymers or oligomers. These materials are investigated for use in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics, where the pyridine moiety can influence charge transport properties and device stability.

Integration into Silicon-Containing Compounds

While specific, documented examples of the direct integration of this compound into silicon-containing compounds are not extensively detailed in readily available literature, its chemical structure makes it a highly suitable candidate for such transformations through established silicon-based cross-coupling reactions. The presence of the bromo substituent at the 3-position of the pyridine ring opens the door for reactions like the Hiyama coupling, which involves the palladium-catalyzed reaction of organosilanes with organic halides.

Modern synthetic protocols have established the utility of palladium-catalyzed cross-coupling reactions of various silanolates with aryl halides. illinois.edu These reactions represent a paradigm shift in silicon-based cross-coupling. It is chemically plausible that 3-Bromo-4-methoxypyridine could act as the halide partner in these reactions to form a carbon-silicon bond, thereby incorporating the methoxypyridine moiety into a larger organosilicon structure. The direct synthesis of organosilicon compounds, such as alkoxysilanes and methylchlorosilanes, typically starts from elemental silicon, but functionalized intermediates like this compound are invaluable for creating more complex and specialized silicon-containing molecules for advanced applications. mdpi.com

Methodological Advancements in Organic Synthesis Utilizing this compound

The utility of this compound has been significantly enhanced by methodological advancements in organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling reactions. These modern techniques allow for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds, using the bromo-substituted pyridine as a key building block.

The Suzuki-Miyaura cross-coupling reaction stands out as a primary example of a powerful method that utilizes substrates like 3-Bromo-4-methoxypyridine. This reaction, which typically employs a palladium or nickel catalyst, couples an organic halide with an organoboron compound. acs.org For 3-Bromo-4-methoxypyridine, the bromine atom at the C3 position serves as an excellent handle for such couplings, allowing for the introduction of a wide variety of substituents (alkyl, aryl, etc.) at this position with high precision. The development of these reactions for heterocyclic substrates is particularly important for the synthesis of pharmaceutical building blocks. acs.org

The general applicability of Suzuki-Miyaura and other cross-coupling reactions to bromo-heterocycles is well-established, providing a robust platform for diversification. nih.gov These advancements have transformed compounds like 3-Bromo-4-methoxypyridine from simple intermediates into versatile scaffolds for constructing complex molecular libraries for drug discovery and materials science. The reaction conditions can often be tuned to be mild and tolerant of various functional groups, further expanding their synthetic utility.

Below is an interactive table summarizing potential cross-coupling reactions where this compound could serve as a substrate, based on established methodologies for aryl halides.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Pd or Ni complex with phosphine (B1218219) ligands | C-C |

| Hiyama Coupling | Organosilane | Palladium complex | C-C |

| Stille Coupling | Organostannane | Palladium complex | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu complex | C-C (alkyne) |

| Buchwald-Hartwig Amination | Amine | Palladium complex with specialized ligands | C-N |

| Heck Reaction | Alkene | Palladium complex | C-C (alkenyl) |

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structure and Reactivity Elucidation

Spectroscopic methods offer a powerful lens through which to view the molecular architecture and behavior of 3-Bromo-4-methoxypyridine (B44659) hydrochloride.

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 3-Bromo-4-methoxypyridine hydrochloride and its potential isomers, such as 2-bromo-4-methoxypyridine (B110594) or 3-bromo-2-methoxypyridine. The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra provide a detailed electronic map of the molecule.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring would exhibit distinct signals. Due to the substitution pattern, three aromatic protons would be expected at positions 2, 5, and 6. The proton at C2, adjacent to the nitrogen, would typically appear most downfield, followed by the proton at C6, while the proton at C5 would be the most upfield of the three. The methoxy (B1213986) group would present a characteristic singlet, typically in the range of 3.8-4.0 ppm. Protonation at the nitrogen to form the hydrochloride salt would further deshield the ring protons, causing a general downfield shift of their signals.

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the pyridine ring would show distinct resonances, with their chemical shifts influenced by the electronegativity of the nitrogen atom and the electronic effects of the bromo and methoxy substituents. The carbon bearing the methoxy group (C4) would be significantly shifted downfield, while the carbon attached to the bromine (C3) would also be influenced. wikipedia.org

NMR is also invaluable for mechanistic studies, allowing for the real-time monitoring of reactions. nih.gov For instance, in a nucleophilic substitution reaction, the disappearance of reactant signals and the concurrent appearance of product signals can be quantified to determine reaction kinetics. nih.gov Furthermore, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be crucial for distinguishing between regioisomers by identifying through-space correlations between protons. For example, a NOE correlation between the methoxy protons and the proton at C5 would help confirm the 3-bromo-4-methoxy substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-4-methoxypyridine Note: These are estimated values based on general principles and data for similar compounds. Actual values for the hydrochloride salt in a specific solvent may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.2 - 8.5 | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 110 - 115 |

| C-4 | - | 160 - 165 |

| H-5 | 7.0 - 7.3 | - |

| C-5 | - | 115 - 120 |

| H-6 | 8.3 - 8.6 | - |

| C-6 | - | 145 - 150 |

| -OCH₃ | 3.9 - 4.1 | 55 - 60 |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. For the neutral form (3-Bromo-4-methoxypyridine), the molecular ion peak would be expected at m/z 187 and 189 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). nih.govdocbrown.info

Fragmentation patterns in the mass spectrum provide structural information. Key fragmentation pathways for this molecule would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 172/174, or the loss of a CO molecule from the ring. Alpha-cleavage next to the nitrogen atom is also a common fragmentation pathway in pyridines. youtube.com

In the context of reaction monitoring, MS can be used to track the progress of a chemical transformation involving this compound. frontiersin.org For example, in a Suzuki coupling reaction where the bromine atom is replaced, one would monitor the disappearance of the isotopic doublet at m/z 187/189 and the appearance of a new peak corresponding to the molecular weight of the coupled product. The high sensitivity of MS makes it ideal for detecting low-level intermediates and byproducts, providing deeper mechanistic insights. nih.gov The use of high-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula of the product and any intermediates. nih.gov

Table 2: Expected Key Mass Spectrometry Fragments for 3-Bromo-4-methoxypyridine

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 187/189 | [M]⁺ | Molecular Ion |

| 172/174 | [M - CH₃]⁺ | Loss of a methyl radical |

| 159/161 | [M - CO]⁺ | Loss of carbon monoxide |

| 108 | [M - Br]⁺ | Loss of a bromine radical |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies. The spectra would be dominated by vibrations of the pyridine ring, the C-Br bond, and the C-O-C ether linkage.

The pyridine ring itself has a set of characteristic stretching vibrations, typically appearing in the 1600-1400 cm⁻¹ region of the IR and Raman spectra. nih.govresearchgate.net The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The presence of the hydrochloride would lead to a broad N-H⁺ stretching band, often seen in the 2500-3000 cm⁻¹ region.

The C-O-C stretching vibrations of the methoxy group would result in two characteristic bands: an asymmetric stretch typically around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the ring and the C-Br bond, which may be weak in the IR spectrum. cdnsciencepub.comcdnsciencepub.com A detailed analysis of the vibrational modes, often aided by computational calculations, can provide a complete picture of the molecule's vibrational framework.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

| N-H⁺ | Stretching | 2500 - 3000 | Broad, Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | Strong to Medium |

| C-O-C (ether) | Asymmetric Stretching | 1230 - 1270 | Strong |

| C-O-C (ether) | Symmetric Stretching | 1020 - 1060 | Medium |

| C-Br | Stretching | 500 - 600 | Medium to Weak |

Quantum Chemical and Computational Modeling

Computational chemistry provides a theoretical framework to understand and predict the properties of this compound at the molecular level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like this compound. researchgate.netmostwiedzy.pl These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The electron-withdrawing nature of the bromine atom and the nitrogen atom in the ring, combined with the electron-donating effect of the methoxy group, creates a complex electronic environment. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's reactivity and electronic transitions. iiste.org

The aromaticity of the pyridine ring can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index, which is based on bond lengths, provides a measure of the geometric aromaticity. mdpi.com Electronic aromaticity indices, such as the para-delocalization index (PDI) and the fluctuation index (FLU), can also be calculated to assess the extent of electron delocalization within the ring. rsc.orgresearchgate.net These calculations would likely show a reduction in aromaticity compared to benzene (B151609) due to the presence of the heteroatom and the substituents. rsc.org

Table 4: Computationally Derived Electronic Properties and Aromaticity Indices (Illustrative) Note: These are representative values based on studies of similar substituted pyridines.

| Property/Index | Description | Expected Trend/Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively low due to electronegative atoms |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, influencing electrophilicity |

| HOMO-LUMO Gap | Electronic hardness, related to reactivity | Moderate, indicating potential for reactivity |

| HOMA | Geometric Aromaticity Index | < 1, indicating some deviation from ideal aromaticity |

| PDI | Para-Delocalization Index | Moderate value, reflecting π-electron delocalization |

| FLU | Aromatic Fluctuation Index | Low value, indicating aromatic character |

Computational models can predict the most likely sites for chemical reactions on the 3-Bromo-4-methoxypyridine ring. By calculating parameters such as atomic charges, frontier molecular orbital densities (HOMO and LUMO), and Fukui functions, the regioselectivity of electrophilic and nucleophilic attacks can be predicted. ias.ac.in

For electrophilic substitution, the calculations would likely indicate that the positions ortho and para to the electron-donating methoxy group (C5 and C3, respectively) are activated. However, the C3 position is already substituted with bromine. The directing effect of the bromine and the deactivating effect of the pyridinium (B92312) nitrogen would also play a role.

For nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing nitrogen atom (C2 and C6) are the most likely sites of attack. The presence of the bromine atom can also influence the regioselectivity, potentially making the C3 position susceptible to certain types of nucleophilic attack or metal-catalyzed cross-coupling reactions. Machine learning models trained on large datasets of chemical reactions are also emerging as powerful tools for predicting reactivity and regioselectivity with high accuracy. bohrium.comchemrxiv.org

Reaction Pathway and Transition State Calculations

The study of reaction pathways and the identification of transition states are fundamental to understanding the kinetics and mechanisms of chemical transformations involving this compound. As of the latest available data, specific, in-depth computational studies detailing the reaction pathways and transition state calculations for this compound are not extensively documented in publicly accessible research literature.

Theoretical investigations in this area would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of a given reaction. For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, these calculations would model the energy changes as the nucleophile approaches the pyridine ring and the bromide ion departs. The highest point on this energy profile would correspond to the transition state, an unstable, transient species that dictates the reaction's activation energy.

A hypothetical reaction coordinate diagram for a substitution reaction would illustrate the energy of the system as it progresses from reactants to products. The key parameters obtained from such a study are summarized in the table below, which remains illustrative due to the absence of specific published data.

Table 1: Hypothetical Parameters from Reaction Pathway Calculations

| Parameter | Description | Hypothetical Value |

| ΔE (Reaction Energy) | The net energy difference between the products and reactants, indicating if a reaction is exothermic or endothermic. | Data Not Available |

| Ea (Activation Energy) | The minimum energy required to initiate the chemical reaction, determined by the energy of the transition state relative to the reactants. | Data Not Available |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier, characterized by a single imaginary frequency. | Data Not Available |

Conformational Analysis and Energetics of this compound

Conformational analysis is crucial for understanding the three-dimensional structure and stability of a molecule. For this compound, the primary focus of such an analysis would be the orientation of the methoxy group relative to the pyridine ring. Rotation around the C4-O bond gives rise to different conformers, each with a distinct energy level.

Detailed public research on the specific conformational analysis and energetics of this compound is limited. A computational study would typically involve rotating the methoxy group's methyl substituent relative to the plane of the pyridine ring and calculating the potential energy at each rotational angle. This process generates a potential energy surface that reveals the most stable (lowest energy) conformations and the energy barriers to rotation between them.

The planarity or non-planarity of the methoxy group with respect to the aromatic ring is a key determinant of the molecule's electronic properties and steric interactions. The presence of the adjacent bromine atom at the C3 position would likely influence the preferred conformation due to steric hindrance.

The results of a comprehensive conformational analysis would provide the relative energies of different conformers, as outlined in the following conceptual data table.

Table 2: Conceptual Data from Conformational and Energetic Analysis

| Conformer | Dihedral Angle (Br-C3-C4-O) | Relative Energy (kJ/mol) | Stability Ranking |

| Global Minimum | Data Not Available | 0.0 (Reference) | Most Stable |

| Local Minimum | Data Not Available | Data Not Available | Less Stable |

| Rotational Transition State | Data Not Available | Data Not Available | Least Stable |

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in 3-Bromo-4-methoxypyridine (B44659) Hydrochloride Synthesis

Traditional synthetic routes for pyridine (B92270) derivatives often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. rasayanjournal.co.in The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on developing more environmentally benign and economically viable synthetic methods. nih.govijarsct.co.in For the synthesis of 3-Bromo-4-methoxypyridine hydrochloride and related compounds, several sustainable strategies are being explored.

Key green chemistry techniques applicable to pyridine synthesis include:

Microwave-Assisted Synthesis: This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov

Ultrasonic Production: The use of ultrasound can enhance reaction rates and efficiency, providing a green alternative to traditional heating methods. ijarsct.co.in

Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants to form a product in a single step, which increases efficiency and reduces waste. rasayanjournal.co.inresearchgate.net

Green Catalysts: The development of biocatalysts, such as enzymes, and heterogeneous catalysts like copper ferrite magnetic nanoparticles, offers pathways that operate under milder conditions and allow for easier separation and recycling. ijarsct.co.inresearchgate.net

Environmentally Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even conducting reactions under solvent-free conditions significantly reduces environmental impact. rasayanjournal.co.inijarsct.co.in

These approaches not only make the synthesis of pyridine derivatives more sustainable but also offer financial benefits through reduced energy consumption and simplified workup procedures. rasayanjournal.co.in

Table 1: Comparison of Green Synthesis Methods for Pyridine Derivatives

| Technique | Advantages | Potential Application in this compound Synthesis |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, pure products. nih.gov | Accelerating bromination or methoxylation steps. |

| Multicomponent Reactions | High synthetic efficiency, reduced waste, one-pot synthesis. rasayanjournal.co.in | Streamlining the assembly of the substituted pyridine ring. |

| Green Catalysts (e.g., Biocatalysts) | High selectivity, mild reaction conditions, reusability. ijarsct.co.in | Catalyzing specific transformations with high precision. |

| Solvent-Free Reactions | Reduced environmental impact, simplified purification. ijarsct.co.in | Minimizing waste in the synthesis process. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The functionalization of the pyridine ring is a central challenge in organic chemistry due to its electronic properties. beilstein-journals.orgnih.gov Research into novel reaction pathways, particularly direct C–H functionalization, is a major frontier. This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient. nih.gov

For a molecule like this compound, these advanced methods could enable the selective introduction of new functional groups at various positions on the pyridine ring, creating a diverse library of derivatives.

Promising catalytic systems and pathways include:

Transition-Metal Catalysis: Catalysts based on palladium, nickel, ruthenium, and rhodium have been successfully used for the C–H functionalization of pyridines, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov For instance, palladium-catalyzed systems have been optimized for the C3-arylation of pyridines. nih.gov

Rare Earth Metal Catalysis: Yttrium and scandium complexes have shown high catalytic activity for the ortho-alkylation of pyridines with olefins. beilstein-journals.org

Photochemical and Electrochemical Synthesis: These methods use light or electricity to drive reactions, often enabling unique transformations that are not possible with traditional thermal methods and avoiding the need for harsh chemical reagents. ijarsct.co.inacs.org A recently developed photochemical method utilizes a dithiophosphoric acid catalyst to achieve C(sp²)–C(sp³) bond formation on pyridines. acs.org

Phosphorus Ligand-Coupling Reactions: These reactions provide an alternative strategy for forming C-C and C-heteroatom bonds on electron-deficient heterocycles like pyridine. colostate.edu

These innovative catalytic approaches are critical for expanding the chemical space around the 3-Bromo-4-methoxypyridine core, facilitating the synthesis of novel compounds with potentially enhanced biological or material properties. beilstein-journals.org

Development of Advanced Materials Incorporating this compound Moieties

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and ability to form hydrogen bonds. rsc.orgnih.gov Incorporating the this compound moiety into larger molecular frameworks could lead to the development of advanced materials with novel functions.

Potential areas for development include:

Pharmaceuticals: Pyridine derivatives are integral to numerous FDA-approved drugs for a wide range of diseases, including cancer and viral infections. nih.gov The specific substitution pattern of this compound could serve as a key building block for new therapeutic agents. mdpi.com Research has shown that pyridine-based compounds can act as potent inhibitors of enzymes like PIM-1 kinase, which is relevant in cancer therapy. acs.org

Agrochemicals: The pyridine ring is a common feature in many agrochemicals. ijarsct.co.in Derivatives of this compound could be explored for potential applications in this sector.

Organic Electronics and Photonics: Pyridine-containing molecules are used in advanced materials such as organic light-emitting diodes (OLEDs) and sensors. nih.gov The electronic properties of this compound could be harnessed to create new functional materials.

Catalysis: Pyridine-based structures can act as ligands for metal catalysts. nih.gov Tailored derivatives could be synthesized to create catalysts with enhanced selectivity or activity for specific chemical transformations.

The ability to functionalize the this compound core using modern synthetic methods opens the door to a vast array of potential materials with customized properties. acs.org

Theoretical Predictions and Design of Next-Generation Pyridine Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. nih.gov These methods allow for the in silico design of novel molecules and the prediction of their properties, saving significant time and resources in the laboratory.

For the development of next-generation compounds based on this compound, theoretical approaches can be applied to:

Predict Physicochemical Properties: Computational methods like Density Functional Theory (DFT) can be used to calculate properties such as heats of formation, detonation performance for high-energy materials, and electronic structure. researchgate.net

Structure-Activity Relationship (SAR) Studies: By analyzing the computed molecular descriptors of a series of pyridine derivatives, researchers can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed compounds. nih.govnih.gov

Molecular Docking: This technique simulates the binding of a molecule to a biological target, such as an enzyme or receptor. It is widely used in drug design to predict the binding affinity and mode of interaction of novel compounds, guiding the design of more potent inhibitors. acs.orgtandfonline.com

Reaction Mechanism Elucidation: Theoretical calculations can help elucidate the mechanisms of complex chemical reactions, aiding in the optimization of reaction conditions and the development of more efficient synthetic routes. ingentaconnect.com

By leveraging these computational tools, researchers can rationally design novel pyridine derivatives with optimized properties for specific applications, whether in medicine, materials science, or other fields, accelerating the pace of discovery and innovation. nih.gov

Q & A

Basic: How can the synthesis of 3-Bromo-4-methoxypyridine hydrochloride be optimized for high purity?

Methodological Answer:

Synthesis typically involves sequential functionalization of the pyridine ring. Begin with methoxy group introduction via nucleophilic substitution (e.g., using NaOMe or Cu-mediated coupling), followed by bromination at the 3-position using reagents like NBS or Br₂ in a solvent such as DCM. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Monitor reaction progress with TLC and confirm purity via HPLC (>98% by area) .

Advanced: How can regioselectivity challenges during methoxy and bromo group installation be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors. For methoxy substitution at the 4-position, use directing groups (e.g., temporary protection of adjacent positions) or meta-directing catalysts. Bromination at the 3-position may require Lewis acids (e.g., FeBr₃) to stabilize intermediates. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varied temperatures (0–60°C) help optimize selectivity. Compare with analogs like 3-Bromo-2-methoxypyridine to identify steric constraints .

Basic: What analytical techniques confirm the structural identity of this compound?

Methodological Answer:

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm).

- FTIR : Confirm C-Br stretch (~600 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 222.96 (C₆H₇BrNO⁺).

- Elemental Analysis : Match calculated C, H, N, and Cl content (±0.3%) .

Advanced: How to resolve contradictions in spectroscopic data when characterizing synthetic byproducts?

Methodological Answer:

Use 2D NMR (COSY, HSQC) to assign overlapping signals and detect minor impurities. X-ray crystallography provides unambiguous structural confirmation if single crystals are obtainable. Compare byproduct spectra with databases (e.g., PubChem) or synthesize reference standards. For example, a common byproduct, 3-Bromo-4-hydroxypyridine, can be identified via its distinct O-H stretch (~3400 cm⁻¹) in FTIR .

Basic: How do solubility properties influence reaction design for this compound?

Methodological Answer:

The hydrochloride salt enhances water solubility (~50 mg/mL at 25°C), enabling aqueous-phase reactions. For organic reactions, use polar aprotic solvents (DMF, DMSO) or ethanol. Note that solubility decreases in non-polar solvents (hexane), which can aid in precipitation during workup. Pre-dry the compound to avoid hydrolysis in hygroscopic conditions .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Accelerated aging studies (40–60°C) under controlled humidity assess shelf-life.

- Light Sensitivity : Conduct photostability tests per ICH Q1B guidelines using UV/visible light exposure .

Basic: What are best practices for handling and storage?

Methodological Answer:

Store in amber vials under inert gas (N₂ or Ar) at −20°C to prevent oxidation and hydrolysis. Use desiccants (silica gel) to minimize moisture uptake. Handle in a fume hood with nitrile gloves due to potential irritancy. Confirm integrity via periodic NMR checks .

Advanced: Which computational methods predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Map Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular Docking : Simulate interactions with catalysts (e.g., Pd(PPh₃)₄) to optimize Suzuki-Miyaura coupling conditions.

- Reaction Pathway Modeling : Use software like Gaussian or ORCA to model transition states and activation energies. Compare with experimental yields (e.g., 60–85% for Buchwald-Hartwig aminations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.